molecular formula C7H7N3O B12354926 2-Methyl-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one

2-Methyl-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B12354926
M. Wt: 149.15 g/mol
InChI Key: XOSNQPYIJLCERW-UHFFFAOYSA-N
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Description

2-Methyl-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in xylene, followed by the addition of a base . Another method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification steps, and quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution can introduce functional groups like amines or alkyl groups .

Scientific Research Applications

2-Methyl-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to downstream effects on cell signaling pathways and biological processes .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

2-methyl-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H7N3O/c1-4-9-6-5(2-3-8-6)7(11)10-4/h2-3,6H,1H3,(H,9,10,11)

InChI Key

XOSNQPYIJLCERW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2C(=CC=N2)C(=O)N1

Origin of Product

United States

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